molecular formula C21H27ClN2O2S B2715433 1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide CAS No. 955534-19-7

1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide

Cat. No.: B2715433
CAS No.: 955534-19-7
M. Wt: 406.97
InChI Key: CJYYYNIUEPNQPR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Research on compounds with structural similarities to "1-(3-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide" has focused on chemical synthesis and reaction mechanisms. For example, studies on N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols have shown quantitative production of related compounds through oxidation, highlighting the versatility of these structures in synthetic chemistry O. Hoshino, Masaji Suzuki, H. Ogasawara (2001).

Pharmacological Applications

The synthesis and investigation of methanesulfonate analogues have been explored for their activity in enzyme systems, such as the methyl-coenzyme M reductase system found in extracts of Methanobacterium thermoautotrophicum R. Gunsalus, J. A. Romesser, R. Wolfe (1978). This indicates potential pharmacological applications of methanesulfonate derivatives in modulating enzyme activities.

Material Science and Catalysis

The compound's related structures have been studied for their applications in material science and catalysis. For instance, research on rhenium(I) catalysts capable of converting carbon dioxide into methane showcases the potential of similar complexes in catalytic processes and environmental applications J. Nganga, Lucienna M Wolf, K. Mullick, et al. (2021).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-2-12-24-13-4-6-19-14-17(8-9-21(19)24)10-11-23-27(25,26)16-18-5-3-7-20(22)15-18/h3,5,7-9,14-15,23H,2,4,6,10-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYYYNIUEPNQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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